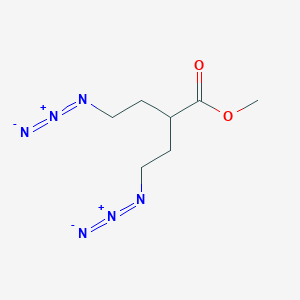

Methyl 4-azido-2-(2-azidoethyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

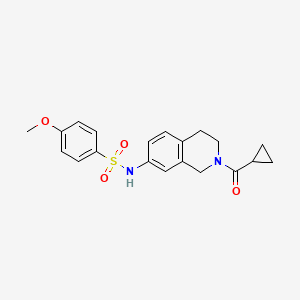

“Methyl 4-azido-2-(2-azidoethyl)butanoate” is a chemical compound with the molecular formula C7H12N6O2 and a molecular weight of 212.21 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 4-azido-2-(2-azidoethyl)butanoate” is based on its molecular formula, C7H12N6O2 . The exact structure would show the arrangement of these atoms and the bonds between them. Unfortunately, the specific structure diagram is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 4-azido-2-(2-azidoethyl)butanoate” has a molecular weight of 212.21 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

1. Biodiesel Research

Methyl butanoate, a compound structurally related to Methyl 4-azido-2-(2-azidoethyl)butanoate, has been extensively studied in the context of biodiesel research. Studies have focused on understanding its pyrolysis and decomposition pathways, which are critical for developing efficient biodiesel fuels. For instance, the pyrolysis of Methyl butanoate was examined using shock tube and laser absorption methods, providing insights into kinetic targets and constraints for refining the reaction mechanism of methyl butanoate and larger methyl esters, which are components of biodiesel (Farooq et al., 2012).

2. Corrosion Inhibition

Research on derivatives of Methyl butanoate has been conducted in the field of corrosion science. For example, the synthesis of Methyl 3-((2-mercaptophenyl)imino)butanoate was studied as a corrosion inhibitor for copper protection. This compound, designed with azole, thiol functional groups, and a carboxylate tail group, showed high efficiency in complex formation with Cu(I) at the surface, indicating its potential in protecting metals against corrosion (Tansuğ et al., 2014).

3. Synthesis of Biologically Active Compounds

Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, related to Methyl 4-azido-2-(2-azidoethyl)butanoate, have been synthesized as important intermediates for biologically active compounds, including ACE inhibitors. This synthesis demonstrated the potential of these compounds in the development of pharmaceutical agents (Zhang et al., 2009).

4. Autoignition Chemistry in Fuels

The autoignition chemistry of Methyl butanoate, closely related to Methyl 4-azido-2-(2-azidoethyl)butanoate, has been analyzed in the context of biodiesel fuel. This research provided detailed insights into the thermodynamics and kinetics of autoignition, which is crucial for understanding and improving the performance of biodiesel fuels (Jiao et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-azido-2-(2-azidoethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKBGTZEADUIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-azido-2-(2-azidoethyl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2493518.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)